molecular formula C18H16N2O4 B2900593 Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate CAS No. 923201-44-9

Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2900593
CAS No.: 923201-44-9
M. Wt: 324.336
InChI Key: LCWRMBQYVVIHGV-UHFFFAOYSA-N
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Description

Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an ethyl ester group, an isonicotinamido group, and a methyl group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Isonicotinamido Group: The isonicotinamido group can be attached through an amide coupling reaction between isonicotinic acid and the benzofuran derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The isonicotinamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives and isonicotinamido compounds:

    Benzofuran Derivatives: Compounds like 6-methoxybenzofuran and 3-methylbenzofuran share the benzofuran core but differ in their substituents, leading to different biological activities.

    Isonicotinamido Compounds: Isonicotinamide and its derivatives, such as nicotinamide, have similar amide groups but differ in their overall structure and biological properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-6-(pyridine-4-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-5-4-13(10-15(14)24-16)20-17(21)12-6-8-19-9-7-12/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWRMBQYVVIHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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